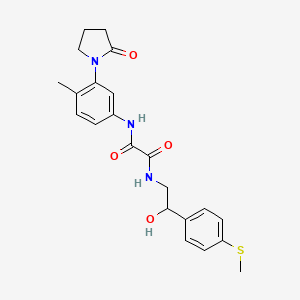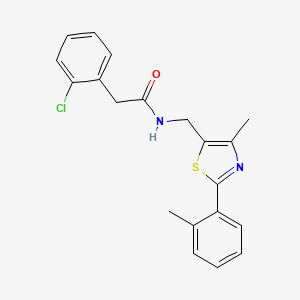
Methyl 2-(aminomethyl)-3,3-dimethylbutanoate;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 2-(aminomethyl)-3,3-dimethylbutanoate;hydrochloride” is a complex organic compound. The “aminomethyl” group is a monovalent functional group with formula −CH2−NH2. It can be described as a methyl group substituted by an amino group −NH2 .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, aminomethyl groups are often obtained by alkylation with Eschenmoser’s salt, a source of [CH2=N(CH3)2] .
Molecular Structure Analysis
The molecular structure of this compound would likely involve a complex arrangement of carbon, hydrogen, nitrogen, and oxygen atoms. The aminomethyl group would be a key component .
Chemical Reactions Analysis
The aminomethyl group is a key component in many chemical reactions. It is often obtained by alkylation with Eschenmoser’s salt .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Aminomethyl groups generally have properties associated with both amines and methyl groups .
Applications De Recherche Scientifique
Amino Acid Analysis
Methyl 2-(aminomethyl)-3,3-dimethylbutanoate hydrochloride is related to the field of amino acid analysis. For instance, Moore (1968) discusses the use of dimethyl sulfoxide, a solvent related to methyl 2-(aminomethyl)-3,3-dimethylbutanoate, in the ninhydrin reaction for amino acid analysis. This highlights its potential role in enhancing the performance and stability of reagent mixtures used in such analyses (Moore, 1968).
Photochemical Studies
In photochemical studies, compounds similar to methyl 2-(aminomethyl)-3,3-dimethylbutanoate have been utilized. For example, Taylor and Kan (1963) investigated the photochemical dimerization of various pyridines and pyridones, which is relevant to understanding the behavior of complex organic compounds under ultraviolet irradiation (Taylor & Kan, 1963).
Neuroscience and Medical Imaging
In the field of neuroscience and medical imaging, similar compounds have been used. Shoghi-Jadid et al. (2002) studied a derivative similar to methyl 2-(aminomethyl)-3,3-dimethylbutanoate for positron emission tomography imaging to detect neurofibrillary tangles and amyloid plaques in Alzheimer's disease (Shoghi-Jadid et al., 2002).
Synthetic Cannabinoid Analysis
Research by Yeter (2020) on the detection and quantitation of a synthetic cannabinoid, which has a structure related to methyl 2-(aminomethyl)-3,3-dimethylbutanoate, in blood samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) demonstrates its application in forensic toxicology (Yeter, 2020).
Organic Synthesis
In organic synthesis, compounds related to methyl 2-(aminomethyl)-3,3-dimethylbutanoate are used. McCombie et al. (1991) discuss the generation and in situ acylation of enaminone anions, which are crucial for synthesizing various pyridinones and pyrones, demonstrating its importance in creating specialized organic compounds (McCombie et al., 1991).
Orientations Futures
Mécanisme D'action
Target of Action
The primary targets of Methyl 2-(aminomethyl)-3,3-dimethylbutanoate;hydrochloride are currently unknown. This compound belongs to the class of organic compounds known as aralkylamines . These are alkylamines in which the alkyl group is substituted at one carbon atom by an aromatic hydrocarbyl group . .
Mode of Action
It is known that aminomethyl groups, which this compound contains, often feature tertiary amines . They are usually obtained by alkylation with Eschenmoser’s salt, a source of [CH2=N(CH3)2] . The specific interactions of this compound with its targets and the resulting changes are yet to be determined.
Biochemical Pathways
It is known that the aminomethyl group can play a role in various biochemical reactions . The downstream effects of these pathways are yet to be elucidated.
Action Environment
Environmental factors can influence the action, efficacy, and stability of many compounds. It is known that DNA methylation, a process that modifies DNA while leaving the underlying genetic sequence intact, can be influenced by environmental factors
Propriétés
IUPAC Name |
methyl 2-(aminomethyl)-3,3-dimethylbutanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2.ClH/c1-8(2,3)6(5-9)7(10)11-4;/h6H,5,9H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAOUKDHSYUODDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CN)C(=O)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-5-[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2751215.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-5-chloro-N-(2-(dimethylamino)ethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2751218.png)

![ethyl 2-(2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamido)acetate](/img/structure/B2751222.png)

![1-bicyclo[2.2.1]hept-5-en-2-yl-1H-tetrazole-5-thiol](/img/structure/B2751224.png)

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone](/img/structure/B2751226.png)
![8-(4-Ethylpiperazin-1-yl)-3-methyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione](/img/structure/B2751227.png)
![3-(8-fluoro-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(4-isopropylbenzyl)propanamide](/img/structure/B2751228.png)


